N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- **N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
Uniqueness
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-5-16-7-9-23-22(10-16)27-25(31-23)17-8-6-15(2)21(13-17)26-24(28)18-11-19(29-3)14-20(12-18)30-4/h6-14H,5H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJNTUQJFNJYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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